molecular formula C15H18N2O2 B415702 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione CAS No. 59184-59-7

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

Cat. No.: B415702
CAS No.: 59184-59-7
M. Wt: 258.32g/mol
InChI Key: BDVRMGYEEWZCGX-UHFFFAOYSA-N
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Description

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione typically involves the condensation of 2-(piperidin-1-yl)ethanamine with an indole-2,3-dione derivative. This reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the indole core can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2,3-diol derivatives.

Scientific Research Applications

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione has several scientific research applications:

Comparison with Similar Compounds

    N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: This compound features a similar piperidine-ethyl linkage but with a different core structure.

    1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline: Another compound with a piperidine moiety but a different heterocyclic core.

Uniqueness: 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione is unique due to its indole core, which imparts distinct biological activities and chemical reactivity.

Biological Activity

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, a compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol, has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features an indole structure fused with a piperidine moiety, which is believed to contribute to its biological activity, particularly in neuropharmacology.

Structure and Properties

The structural composition of this compound includes:

  • Indole Framework : A bicyclic compound consisting of a benzene ring fused to a pyrrole ring.
  • Piperidine Moiety : A six-membered ring containing nitrogen, which enhances the compound's interaction with biological targets.

This unique combination suggests potential for interactions with neurotransmitter systems, particularly serotonin receptors.

Antidepressant Potential

Research indicates that this compound exhibits significant biological activity as a potential antidepressant. It has been evaluated for its affinity towards serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors, which are crucial in mood regulation and anxiety disorders. The compound's ability to modulate these receptors suggests it could influence neurotransmitter systems involved in depressive and anxiety-related behaviors.

The mechanism by which this compound exerts its effects is primarily through:

  • Serotonin Receptor Interaction : Binding to serotonin receptors can lead to alterations in serotonin levels, potentially alleviating symptoms of depression.
  • Neurotransmitter Modulation : The compound may affect other neurotransmitter systems that are implicated in mood disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective binding properties at serotonin receptors. Preliminary studies suggest that it may differentiate itself from other serotonergic agents due to its unique structural features .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
1-Piperidin-1-ylmethyl-1H-indole-2,3-dioneC14H16N2O2Lacks ethyl group; different binding profile
3-(1H-Indol-3-yl)pyrrolidine-2,5-dioneC13H12N2O2Different core structure; potential antidepressant
5-Hydroxyindoleacetic acidC10H11NO3Metabolite of serotonin; different activity

This table highlights the uniqueness of this compound with respect to its pharmacological properties and potential therapeutic applications.

Case Studies

Several studies have explored the efficacy of similar compounds in treating mood disorders:

  • Case Study on Serotonin Modulators : A study indicated that compounds structurally related to indoles showed significant antidepressant effects in animal models by enhancing serotonin levels .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of various indole derivatives for treating anxiety and depression. Early results suggest promising outcomes for compounds with similar structures.

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-12-6-2-3-7-13(12)17(15(14)19)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVRMGYEEWZCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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